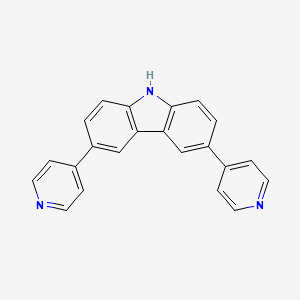
4,4'-(Oxybis(4,1-phenylene))dipyridine
Übersicht
Beschreibung
4,4'-(Oxybis(4,1-phenylene))dipyridine is a useful research compound. Its molecular formula is C22H16N2O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Frameworks
4,4'-(Oxybis(4,1-phenylene))dipyridine (OPY) plays a crucial role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials demonstrate fascinating structural features and functional properties. For instance, a cadmium(II) coordination polymer featuring OPY exhibits unique polyrotaxane and polycatenane characteristics, as well as intriguing solid-state photoluminescence properties (Xie, Fang, & Yao, 2017). Another example is a metal-organic framework built from a dinuclear cobalt chain and OPY, showcasing high thermal stability and weak antiferromagnetic coupling (Xie et al., 2017).
Surface Chemistry and On-Surface Synthesis
OPY is instrumental in the field of surface chemistry, particularly in on-surface synthesis. A study on the coordination-restricted C–H bond activation and dehydrogenative homocoupling of dipyridine ligands on metal surfaces, including OPY, demonstrates its potential for controllable on-surface synthesis (Zhang et al., 2019).
Optical and Electronic Materials
OPY is utilized in the development of optically active and electronic materials. For example, synthesis and characterization of new optically active poly(azo-ester-imide)s, involving OPY, have been explored for their potential in advanced material applications (Hajipour et al., 2009).
Luminescent Materials
The role of OPY in creating luminescent materials is significant. A study demonstrates the synthesis of a novel luminescent coordination polymer based on Zn(II) ions and OPY, which exhibits high sensitivity to potassium dichromate and potential biomedical applications (Zhu et al., 2020).
High-Performance Materials
OPY contributes to the development of high-performance materials, such as in the design of novel polybenzimidazole membranes for vanadium flow batteries, offering improved chemical stability and performance (Geng et al., 2019).
Eigenschaften
IUPAC Name |
4-[4-(4-pyridin-4-ylphenoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-5-21(6-2-17(1)19-9-13-23-14-10-19)25-22-7-3-18(4-8-22)20-11-15-24-16-12-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAUMGYIJNUMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)OC3=CC=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



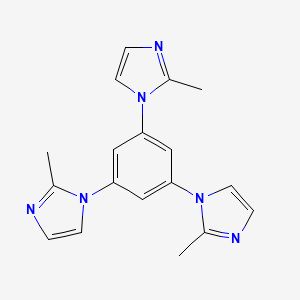
![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)

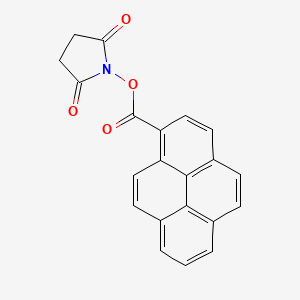

![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![3,3'',5,5''-Tetrakis(trifluoromethyl)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B8244102.png)
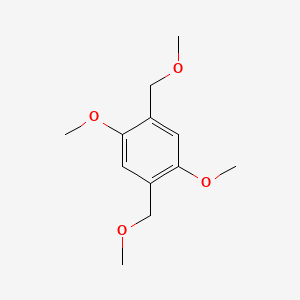
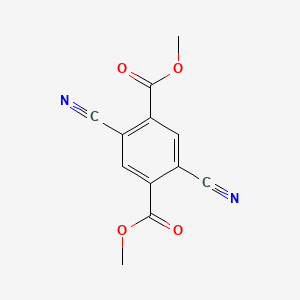
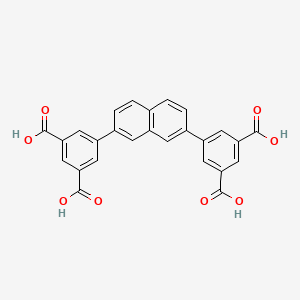
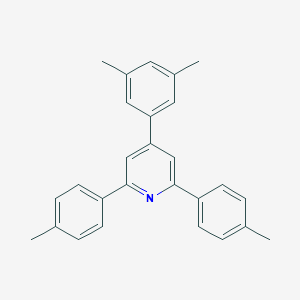
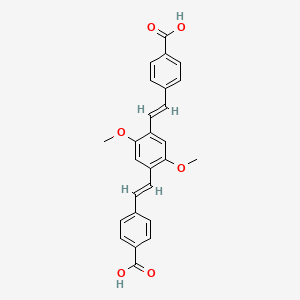
![5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide](/img/structure/B8244139.png)
